2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups (at positions 2, 4, and 5) and a piperazine ring linked to a second pyrimidine moiety at position 4.
Properties
IUPAC Name |
2,4,5-trimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-12(2)18-13(3)19-14(11)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVQOLCCQZEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Construction
The synthesis begins with the preparation of a functionalized pyrimidine core. A widely adopted approach involves the cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. For example, 2,4,5-trimethylpyrimidin-6-ol is synthesized via a one-pot reaction between acetylacetone derivatives and thiourea in ethanol under basic conditions (KHCO₃). Chlorination of the hydroxyl group at position 6 is achieved using phosphorus oxychloride (POCl₃), yielding 6-chloro-2,4,5-trimethylpyrimidine as a key intermediate.
Step-by-Step Laboratory Synthesis
Synthesis of 6-Chloro-2,4,5-Trimethylpyrimidine
-
Cyclocondensation : Combine 2,4-pentanedione (10 mmol) and thiourea (12 mmol) in ethanol. Add KHCO₃ (15 mmol) and reflux at 80°C for 6 hours. Isolate 2,4,5-trimethylpyrimidin-6-ol via vacuum filtration (yield: 78%).
-
Chlorination : Treat the pyrimidin-6-ol (5 mmol) with POCl₃ (20 mL) and catalytic DMAP. Reflux at 110°C for 4 hours. Quench with ice-water and extract with DCM to obtain 6-chloro-2,4,5-trimethylpyrimidine (yield: 92%).
Piperazine Functionalization
-
SNAr Reaction : React 6-chloro-2,4,5-trimethylpyrimidine (1 mmol) with piperazine (3 mmol) in ACN (10 mL) at −10°C for 12 hours. Add K₂CO₃ (2 mmol) to maintain basicity. Filter and concentrate to obtain the piperazinyl intermediate (yield: 86%).
-
Pyrimidin-2-yl Coupling : Treat the intermediate (1 mmol) with 2-chloropyrimidine (1.2 mmol) and Pd(OAc)₂ (5 mol%) in toluene at 100°C for 8 hours. Purify via recrystallization from ethanol to yield the target compound (yield: 74%).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents like ACN enhance SNAr kinetics by stabilizing the transition state. Lower temperatures (−10°C) minimize side reactions such as over-alkylation. In contrast, nonpolar solvents (e.g., toluene) are preferred for Pd-catalyzed couplings to prevent catalyst deactivation.
Catalytic Systems
-
SNAr : K₂CO₃ outperforms weaker bases (e.g., Et₃N) by ensuring complete piperazine deprotonation.
-
Cross-Coupling : Pd(OAc)₂ with Xantphos as a ligand provides optimal activity for pyrimidin-2-yl introduction, achieving turnover numbers >50.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reproducibility and safety. For example, the chlorination step is conducted in a Corning AFR module, enabling precise control of POCl₃ addition and reducing reaction time by 40% compared to batch processes.
Purification Techniques
Chromatography-free purification is achieved through:
-
Acid-Base Extraction : Sequential washing with HCl (1M) and NaOH (1M) removes unreacted piperazine and coupling byproducts.
-
Crystallization : Ethanol-water mixtures (7:3 v/v) yield the final compound in >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrimidin-6-ol synthesis | Cyclocondensation | EtOH, 80°C, 6h | 78 | 95 |
| Chlorination | POCl₃ reflux | 110°C, 4h | 92 | 98 |
| Piperazine coupling | SNAr in ACN | −10°C, 12h | 86 | 97 |
| Pyrimidin-2-yl coupling | Pd-catalyzed | Toluene, 100°C, 8h | 74 | 99 |
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
Research indicates that 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits significant biological activity, particularly in modulating enzyme activity and influencing signaling pathways. This has implications for therapeutic contexts such as:
- Neurodegenerative Disorders : The compound may interact with receptors involved in neurodegenerative diseases, potentially offering neuroprotective effects.
- Cancer Treatment : Its ability to bind to various biological targets suggests it could serve as a lead compound in developing anticancer therapies.
Neuroprotective Effects
Studies have indicated that compounds with similar structures can exhibit neuroprotective effects, making this compound a candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.
Anticancer Properties
The compound's structural analogs have shown promise in anticancer studies. For instance, piperazine-containing thiazolo[5,4-d]pyrimidines have demonstrated activity against cancer cells. The binding affinity of this compound to adenosine receptors is particularly noteworthy due to the role of these receptors in tumor biology.
Comparison with Structural Analogues
A comparative analysis of structural analogues reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine-containing Thiazolo[5,4-d]pyrimidines | Thiazole ring + piperazine | Neuroprotective effects |
| Thienopyrimidine Derivatives | Thieno ring + pyrimidine | Anticancer properties |
| Adenosine Receptor Antagonists | Various substitutions on pyrimidine | Treatment for neurodegenerative disorders |
These compounds share core structural similarities with this compound but exhibit distinct mechanisms of action.
Materials Science Applications
Beyond pharmaceuticals, the unique chemical properties of this compound may be utilized in materials science. Its potential applications include:
- Development of New Polymers : The compound's structure can be tailored for creating innovative polymeric materials.
- Coatings : Its stability and reactivity may be advantageous in formulating protective coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be contextualized by comparing it to related pyrimidine-piperazine/piperidine derivatives.
Key Observations:
Substituent Effects: Methyl vs. Chloro Groups: Methyl substituents (e.g., in the target compound and ’s Compound 8) correlate with higher synthetic yields (e.g., 96% for Compound 8 vs. 42% for chlorinated Compound 5 ). Chloro groups, while reactive, may introduce steric or electronic challenges during synthesis. Aromatic vs.
Amine Group Variations: Piperazine vs. Piperazine Substitution: Substituents on the piperazine ring (e.g., methyl, ethyl, hydroxyethyl in ) modulate steric and electronic properties, influencing receptor affinity .
Synthetic Strategies :
- demonstrates that excess piperazine and optimized solvent systems (THF/water) achieve high yields (96%) for dimethylpyrimidine-piperazine derivatives, suggesting similar conditions could apply to the target compound .
- Chlorinated precursors () require careful stoichiometry to avoid di- or tri-substitution byproducts .
The target compound’s methyl groups may enhance metabolic stability compared to halogenated analogs.
Research Findings and Implications
- Structural Superiority : The combination of methyl substituents and a pyrimidin-2-yl-piperazine group in the target compound may offer superior stability and binding affinity compared to chloro- or aliphatic-substituted analogs.
- Synthetic Feasibility : High-yield routes for analogous compounds (e.g., ’s 96% yield) suggest scalability for the target compound with optimized conditions.
- Knowledge Gaps: Direct biological data and crystallographic studies (e.g., via SHELX or OLEX2 ) are needed to validate the compound’s interactions with biological targets.
Biological Activity
2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound known for its distinctive structure, which includes a pyrimidine ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic contexts such as neurodegenerative disorders and cancer treatment. This article aims to synthesize current research findings regarding its biological activity, including enzyme interactions, receptor binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N6, with a molecular weight of approximately 353.4 g/mol. Its unique structural features contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyrimidine Ring | Core structure providing stability and reactivity |
| Piperazine Moiety | Enhances solubility and receptor binding capabilities |
| Methyl Substituents | Influence on lipophilicity and biological interactions |
Enzyme Modulation
Research indicates that this compound may modulate the activity of various enzymes. For instance, studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to inhibit COX enzymes was demonstrated with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro studies reveal that it may protect neuronal cells from apoptosis induced by stressors such as oxidative stress and inflammation. This was evidenced by reduced expression of apoptosis markers like cleaved caspase-3 in human neuronal cell models . The mechanism appears to involve inhibition of endoplasmic reticulum (ER) stress pathways and modulation of inflammatory responses .
Receptor Binding Affinity
The binding affinity of this compound for various receptors has been investigated. Compounds with similar structures have shown varying affinities for adenosine receptors implicated in neurodegenerative diseases . Such interactions may contribute to the compound's therapeutic potential in treating conditions like Alzheimer's disease.
Case Study 1: Neuroprotective Activity
In a study involving human microglia and neuronal cell models, derivatives of pyrimidine compounds exhibited significant anti-neuroinflammatory effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. The lead compounds demonstrated favorable interactions with proteins involved in inflammation and apoptosis pathways .
Case Study 2: Anti-cancer Potential
Another investigation focused on the anti-cancer properties of pyrimidine derivatives similar to this compound. These studies highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines through modulation of signaling pathways associated with cell proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine-containing Thiazolo[5,4-d]pyrimidines | Thiazole ring + piperazine | Neuroprotective effects |
| Thienopyrimidine Derivatives | Thieno ring + pyrimidine | Anticancer properties |
| Adenosine Receptor Antagonists | Various substitutions on pyrimidine | Treatment for neurodegenerative disorders |
These compounds share core structural similarities with this compound but exhibit unique mechanisms of action that contribute to their respective biological activities .
Q & A
Basic: What are the optimal synthetic routes for 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and what critical reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by piperazine coupling. Key steps include:
- Phosphorylation : Use of POCl₃ to activate pyrimidine intermediates for nucleophilic substitution .
- Coupling Reactions : Piperazine derivatives are introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Methylation : Selective alkylation at the 2,4,5-positions using methyl iodide (MeI) under basic conditions (e.g., K₂CO₃) in DMF .
Critical Conditions : Temperature control (<100°C to avoid decomposition), solvent purity (e.g., dry DCM for coupling), and stoichiometric excess of methylating agents (1.5–2 eq) to ensure complete substitution .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Refinement Software : Use SHELX-97 for structure refinement, leveraging constraints for disordered atoms .
- Cross-Validation : Compare experimental NMR shifts (¹H/¹³C) with computed spectra (DFT/B3LYP) to identify mismatches .
- Database Benchmarking : Validate bond lengths/angles against the Cambridge Structural Database (CSD) to detect outliers .
Example : If NMR suggests a planar pyrimidine ring but crystallography shows puckering, check for solvent-induced lattice strain using OLEX2’s void analysis .
Advanced: What strategies are effective in structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?
Methodological Answer:
- Substituent Modification :
- Assays :
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for pyrimidine-CH₃) and piperazine protons (δ 3.2–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
Advanced: How does the compound interact with biological targets like PI3K, and what assays validate this interaction?
Methodological Answer:
- Mechanism : The pyrimidine-piperazine scaffold mimics ATP’s adenine moiety, competing for the PI3K catalytic site .
- Validation Assays :
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges : Low solubility in common solvents and polymorphism due to flexible piperazine linkage .
- Solutions :
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 70:30 → 50:50) .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to isolate high-purity crystals .
Advanced: How can tautomeric forms of the compound impact its bioactivity, and how are they analyzed?
Methodological Answer:
- Impact : Tautomerism (e.g., pyrimidine ring NH ↔ N–H) alters hydrogen-bonding patterns with targets .
- Analysis :
Advanced: How should researchers address conflicting biological activity data across studies?
Methodological Answer:
- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24 vs. 48 hrs) .
- Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects .
- Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies and calculate weighted effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
